molecular formula C15H11FO2 B15161989 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one CAS No. 850799-76-7

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B15161989
CAS No.: 850799-76-7
M. Wt: 242.24 g/mol
InChI Key: FYCMOVNYZGSAEB-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluoro group at the 5-position and a hydroxy group at the 2-position on the phenyl ring, along with a phenylprop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be achieved through several routes. One common method involves the condensation of 5-fluoro-2-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

    Condensation: The compound can undergo aldol condensation with aldehydes or ketones, forming larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCMOVNYZGSAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381003
Record name 5'-Fluoro-2'-hydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850799-76-7
Record name 5'-Fluoro-2'-hydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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